4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Lipophilicity Physicochemical profiling SAR exploration

4-(4-Ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (ChemBridge ID 5600408, ChemDiv ID Y509-0752; molecular formula C₂₁H₁₉NO, MW 301.39 g/mol) is a racemic 4-aryl-3,4-dihydrobenzo[h]quinolin-2(1H)-one derivative belonging to the dihydrobenzoquinolinone (DBQ) chemotype. This compound is supplied as a solid screening compound by multiple commercial vendors, with a calculated logP of ~5.05 and topological polar surface area (tPSA) of 29.1 Ų.

Molecular Formula C21H19NO
Molecular Weight 301.4 g/mol
Cat. No. B10898333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Molecular FormulaC21H19NO
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43
InChIInChI=1S/C21H19NO/c1-2-14-7-9-16(10-8-14)19-13-20(23)22-21-17-6-4-3-5-15(17)11-12-18(19)21/h3-12,19H,2,13H2,1H3,(H,22,23)
InChIKeyDHOQCSWXIUAXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one – Core Identity and Procurement-Relevant Classification


4-(4-Ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (ChemBridge ID 5600408, ChemDiv ID Y509-0752; molecular formula C₂₁H₁₉NO, MW 301.39 g/mol) is a racemic 4-aryl-3,4-dihydrobenzo[h]quinolin-2(1H)-one derivative belonging to the dihydrobenzoquinolinone (DBQ) chemotype . This compound is supplied as a solid screening compound by multiple commercial vendors, with a calculated logP of ~5.05 and topological polar surface area (tPSA) of 29.1 Ų . The DBQ scaffold has been independently validated in anthelmintic drug discovery programs, where structurally related dihydrobenzoquinolinones demonstrated ex vivo motility blockade against Trichuris muris and activity against Brugia malayi, Heligmosomoides polygyrus, and Schistosoma mansoni [1]. The 4-(4-ethylphenyl) substituent differentiates this compound from other 4-aryl analogs within the same scaffold series, providing a distinct and quantifiable lipophilicity window for structure–activity relationship (SAR) exploration.

Why 4-(4-Ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one Cannot Be Replaced by a Generic 4-Aryl Analog


The 4-aryl substituent on the dihydrobenzo[h]quinolin-2(1H)-one core is a critical determinant of both physicochemical properties and biological target engagement. Systematic SAR studies on the related dihydrobenzoxazepinone (DHB) anthelmintic series have demonstrated that even minor alterations to the aryl substitution pattern—such as replacing a 4-ethylphenyl with a 4-methylphenyl, 4-chlorophenyl, or unsubstituted phenyl group—can abolish ex vivo anthelmintic activity entirely [1]. Within the broader 3,4-dihydro-2(1H)-quinolinone class, C6- and C7-substitution patterns yield highly potent and selective monoamine oxidase B (MAO-B) inhibitors with IC₅₀ values spanning from low nanomolar to micromolar ranges depending on the precise substituent identity, underscoring that the scaffold alone does not confer activity . The following quantitative evidence demonstrates exactly where the 4-(4-ethylphenyl) compound differs from its nearest structural neighbors, and why generic substitution would alter the experimental outcomes that a procurement decision aims to preserve.

Quantitative Differentiation Evidence for 4-(4-Ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one Against Its Closest Analogs


LogP Differentiation: The 4-Ethylphenyl Substituent Occupies a Distinct Lipophilicity Window Between Methyl and Naphthyl Analogs

Among the 4-aryl-3,4-dihydrobenzo[h]quinolin-2(1H)-one analog series, the 4-(4-ethylphenyl) derivative (target) exhibits a calculated logP of 5.05, which is 0.53 log units higher than the 4-(4-methylphenyl) analog (logP 4.52) and 1.03 log units higher than the unsubstituted 4-phenyl analog (logP 4.02). Conversely, it is 0.15 log units lower than the 4-(1-naphthyl) analog (logP 5.20). This places the target compound in an intermediate lipophilicity range that may offer a favorable balance between membrane permeability and aqueous solubility for cell-based assays . All values were calculated using the same computational method within the Hit2Lead/ChemBridge database, enabling direct head-to-head comparison.

Lipophilicity Physicochemical profiling SAR exploration

Aqueous Solubility (logSW): The Ethyl Analog Shows Intermediate Predicted Solubility Suitable for In Vitro Assay Conditions

The predicted aqueous solubility (logSW) follows the same rank order as lipophilicity across the analog series. The target compound (logSW = −5.71) is 0.55 log units less soluble than the 4-(4-methylphenyl) analog (logSW = −5.16) and 1.08 log units less soluble than the unsubstituted 4-phenyl analog (logSW = −4.63). Compared to the 4-(1-naphthyl) analog (logSW = −7.11), the target compound is 1.40 log units more soluble . This solubility profile positions the ethylphenyl analog as a middle-ground option: sufficiently soluble for standard DMSO-based screening protocols (typical final DMSO concentration ≤1%) while maintaining adequate lipophilicity for membrane partitioning.

Aqueous solubility Assay compatibility DMSO stock preparation

Molecular Weight and Drug-Likeness: The Ethylphenyl Analog Sits Within the Optimal Range for Lead-Like Properties

With a molecular weight of 301.39 g/mol, the target compound falls within the optimal lead-like space (MW < 350) while offering increased structural complexity compared to the unsubstituted 4-phenyl analog (MW 273.33 g/mol) and the 4-(4-methylphenyl) analog (MW 287.36 g/mol). All analogs in this series share identical hydrogen bond donor (1), hydrogen bond acceptor (1), and tPSA (29.1 Ų) values, meaning that molecular weight and lipophilicity are the primary differentiating physicochemical parameters . The target compound remains compliant with Lipinski's Rule of Five (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10), although its logP of 5.05 approaches the upper threshold, suggesting that the ethyl group provides maximal lipophilicity while retaining drug-like properties.

Drug-likeness Lead optimization Physicochemical property space

Scaffold Validation: The Dihydrobenzoquinolinone Core Is a Confirmed Anthelmintic Chemotype, Providing Class-Level Biological Rationale

Although compound-specific biological data for the 4-(4-ethylphenyl) derivative are not yet publicly available, the dihydrobenzoquinolinone (DBQ) scaffold has been independently validated as an anthelmintic chemotype. In a systematic SAR study of 47 DHB and DBQ analogs, compounds within this structural class blocked ex vivo motility of adult Trichuris muris (whipworm) and demonstrated activity against the filarial nematode Brugia malayi and the trematode Schistosoma mansoni [1]. None of the comparator compounds specifically discussed in this guide (4-phenyl, 4-(4-methylphenyl), 4-(1-naphthyl), or 6-bromo analogs) have been individually reported with anthelmintic activity data in the peer-reviewed literature. The target compound therefore represents an unexplored substitution pattern within a validated anthelmintic scaffold, offering a differentiated starting point for hit-to-lead optimization [1]. The closely related 6-bromo-4-(4-ethylphenyl) analog (compound 6) was profiled in a yeast alpha-synuclein model (GEO dataset GSE11166), indicating that the 4-(4-ethylphenyl) substitution pattern has been prioritized for biological evaluation in at least one disease-relevant context [2].

Anthelmintic drug discovery Neglected tropical diseases Phenotypic screening

Synthetic Accessibility: Established One-Pot Multicomponent Synthesis Provides Reproducible Procurement

The synthesis of 4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been described using a one-pot, three-component cyclocondensation of 2-amino-1,4-naphthoquinone, Meldrum's acid, and 4-ethylbenzaldehyde under eco-friendly conditions (ethanol reflux) . This established synthetic route contrasts with the 6-bromo-4-(4-ethylphenyl) analog, which requires an additional bromination step, potentially increasing synthetic complexity and batch-to-batch variability. The one-pot methodology enables consistent production of the racemic mixture, which is the standard supplied form (stereochemistry: racemic mixture) . Published spectroscopic characterization data (FTIR and GC-MS) are available via SpectraBase, providing orthogonal identity confirmation that is not universally available for all analogs in this series [1].

Synthetic chemistry Multicomponent reaction Supply chain reliability

Caveat: Limited Compound-Specific Biological Activity Data – A Gap That Defines an Opportunity

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem did not yield compound-specific biological activity data (IC₅₀, EC₅₀, Kd, or Ki values) for 4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. By contrast, the structurally related 4-(4-methylphenyl) analog has reported DHODH inhibition data (human DHODH IC₅₀ = 4.60 × 10³ nM; S. mansoni DHODH IC₅₀ = 227 nM) in BindingDB [1]. This absence of biological annotation for the target compound is not unusual for a screening library compound and represents a double-edged characteristic: the lack of pre-existing activity data reduces the risk of redundant screening against known targets, while the validated scaffold class provides confidence that biological activity is achievable with appropriate substitution [2]. Users procuring this compound should be aware that de novo biological characterization will be required.

Data availability Hit discovery Screening library selection

Procurement-Driven Application Scenarios for 4-(4-Ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one


Anthelmintic Hit-to-Lead Optimization: Probing the 4-Aryl Lipophilicity–Activity Relationship

Researchers engaged in anthelmintic drug discovery can deploy this compound as a probe to determine whether the 4-(4-ethylphenyl) substituent—with its intermediate logP of 5.05 and logSW of −5.71 —improves or diminishes ex vivo T. muris motility blockade relative to uncharacterized 4-aryl analogs. The validated DBQ scaffold [1] provides confidence that the core structure is capable of anthelmintic activity, while the specific ethyl substitution offers a discrete physicochemical increment (+0.53 logP vs. methyl, −0.15 logP vs. naphthyl) for systematic SAR mapping.

Screening Library Diversification: Filling the Physicochemical Gap in 4-Arylbenzoquinolinone Collections

Compound management groups and screening library curators can use the quantitative logP and logSW data to position this compound as a mid-range lipophilicity representative within a 4-arylbenzoquinolinone sub-library. With logP values for the parent series spanning 4.02 (phenyl) to 5.20 (naphthyl), the ethylphenyl analog plugs the gap at 5.05, ensuring uniform coverage of the lipophilicity landscape for unbiased screening. The consistent tPSA (29.1 Ų) across all analogs simplifies the interpretation of any activity differences as being driven primarily by lipophilicity rather than changes in polar interactions.

Influenza A Virus Inhibitor Screening: Exploiting the Dihydrobenzoquinoline Scaffold

A structurally related dihydrobenzoquinoline (DHBQ) series has demonstrated anti-influenza A virus activity with IC₅₀ values of 2.52–3.79 µM and low cytotoxicity (CC₅₀ > 50–100 µM in MDCK and A549 cells) . Although the specific 4-(4-ethylphenyl) derivative has not been tested in this assay, its intermediate physicochemical profile (logP 5.05, MW 301.39) [1] falls within the property range of active DHBQ analogs and warrants evaluation in antiviral screening cascades.

Enzyme Inhibition Profiling: MAO-B and DHODH Counter-Screening

Given that the 3,4-dihydro-2(1H)-quinolinone core is a privileged scaffold for MAO-B inhibition (with reported IC₅₀ values as low as 2.9 nM for optimized C7-substituted derivatives ) and that the 4-(4-methylphenyl) analog shows moderate DHODH inhibition (human DHODH IC₅₀ = 4.60 × 10³ nM; S. mansoni DHODH IC₅₀ = 227 nM [1]), this compound is suitable for inclusion in selectivity panels to assess whether the 4-ethyl substitution alters the target engagement profile relative to known SAR trends. Its CYP3A4/5 inhibition liability is unknown and should be evaluated experimentally, as structurally distinct 3,4-dihydroquinolinones have shown variable CYP inhibition.

Quote Request

Request a Quote for 4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.